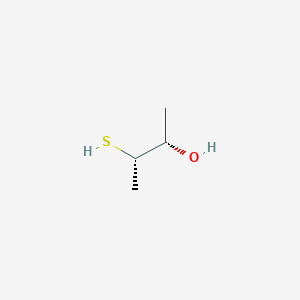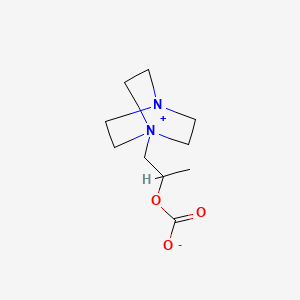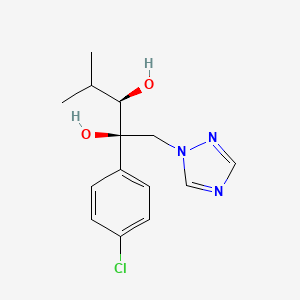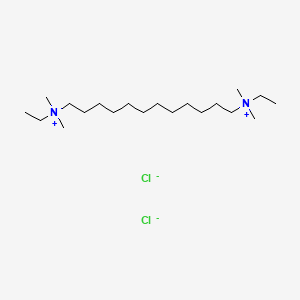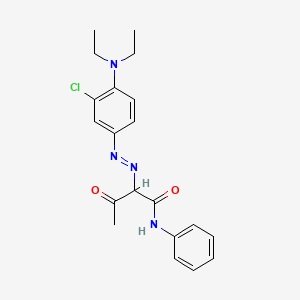
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a diethylamino group, and a butyramide moiety.
準備方法
The synthesis of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 3-chloro-4-(diethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenyl-3-oxobutanamide in an alkaline medium to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.
作用機序
The mechanism of action of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The chloro and diethylamino groups may also contribute to its activity by enhancing its binding affinity to specific targets.
類似化合物との比較
Similar compounds to 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide include other azo compounds with different substituents on the phenyl ring. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
2-((3-Chloro-4-(methylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a methylamino group instead of a diethylamino group, leading to different biological activities.
2-((3-Bromo-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
84604-35-3 |
|---|---|
分子式 |
C20H23ClN4O2 |
分子量 |
386.9 g/mol |
IUPAC名 |
2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-4-25(5-2)18-12-11-16(13-17(18)21)23-24-19(14(3)26)20(27)22-15-9-7-6-8-10-15/h6-13,19H,4-5H2,1-3H3,(H,22,27) |
InChIキー |
GYMUHTPDPOAHMH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


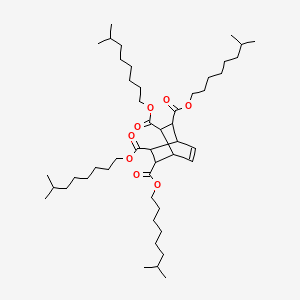


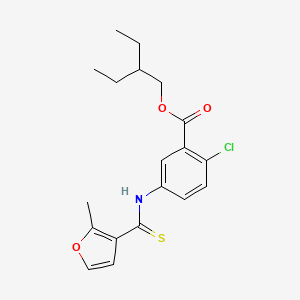
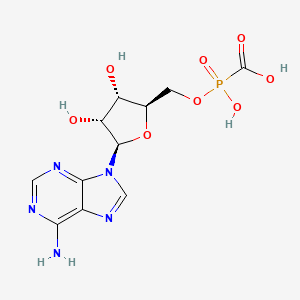
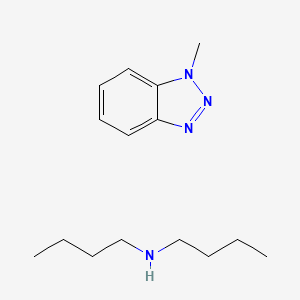
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
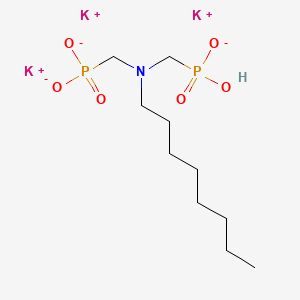
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
